trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit the activity of cyclooxygenase (cox) enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which play crucial roles in inflammation and pain signaling.
Biochemical Pathways
Similar compounds have been reported to affect the cyclooxygenase (cox) pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in various biological responses .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, impacting processes like glycolysis and oxidative phosphorylation. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with various receptors and ion channels on the cell membrane, modulating intracellular signaling cascades. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression . These findings suggest that the compound could be useful for chronic conditions requiring long-term treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce inflammation and pain without significant adverse effects . At higher doses, this compound can cause toxicity, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments allows it to interact with different biomolecules, influencing cellular processes such as energy production, gene expression, and apoptosis .
Properties
IUPAC Name |
(1R,2R)-2-(1,3-benzodioxol-5-ylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-3-2-8(9)12-7-1-4-10-11(5-7)15-6-14-10/h1,4-5,8-9,12-13H,2-3,6H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLACENEXMUQLE-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC3=C(C=C2)OCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC3=C(C=C2)OCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.